molecular formula C8H8ClNO2 B1590674 Methyl 6-chloro-5-methylpyridine-3-carboxylate CAS No. 65169-42-8

Methyl 6-chloro-5-methylpyridine-3-carboxylate

Cat. No. B1590674
Key on ui cas rn: 65169-42-8
M. Wt: 185.61 g/mol
InChI Key: VCMFHHZWOQVDEZ-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

To a solution of methyl 6-chloro-5-methyl-3-pyridinecarboxylate (84 mg, 0.453 mmol) in DCM (2 ml), DIBAL-H (1.5 M solution in toluene, 0.905 ml, 1.358 mmol) was added dropwise under N2 at −78° C. The reaction mixture was allowed to attain rt and stirred overnight. After 18 h, TLC showed no starting material. The reaction was quenched by addition of sodium-potassium tartrate saturated solution, extracted with DCM, dried, filtered, and concentrated to afford (6-chloro-5-methyl-3-pyridinyl)methanol (63 mg, 0.400 mmol, 88% yield) pure enough to be used in the next step.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.905 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](OC)=[O:9])=[CH:4][C:3]=1[CH3:12].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)C(=O)OC)C
Name
Quantity
0.905 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to attain rt
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of sodium-potassium tartrate saturated solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mmol
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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